PF-00956980

JAK-STAT signaling PBMC protein degradation

PF-00956980 uniquely induces JAK2/3 protein depletion in PBMCs, a mechanism not seen with tofacitinib. Its weak JAK1/2 potency enables selective JAK3-mediated signaling studies. Ideal for research on IL-4 cytoprotective action reversal and JAK-STAT post-translational regulation in inflammation and B-cell malignancies. Standard RUO compound.

Molecular Formula C18H26N6O
Molecular Weight 342.44
CAS No. 1262832-74-5
Cat. No. B610060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-00956980
CAS1262832-74-5
SynonymsPF-956980;  PF 956980;  PF956980; 
Molecular FormulaC18H26N6O
Molecular Weight342.44
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4
InChIInChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1
InChIKeyRONMOMUOZGIDET-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-00956980 (CAS 1262832-74-5) for Procurement: JAK Inhibitor Baseline Overview


PF-00956980 (also designated PF-956980) is a synthetic organic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class. It functions as an ATP-competitive, reversible inhibitor of the Janus kinase (JAK) family, with reported IC50 values against JAK1, JAK2, and JAK3 [1]. It is widely distributed as a research-use-only (RUO) compound for investigating JAK-STAT signaling in inflammatory disease models .

Why PF-00956980 Cannot Be Substituted by Common JAK Inhibitors


Substituting PF-00956980 with other commercially available JAK inhibitors (e.g., tofacitinib, ruxolitinib, baricitinib) introduces substantial experimental variability due to stark differences in absolute potency (μM vs. nM ranges), isoform selectivity profiles, and unique downstream protein effects [1]. Unlike standard clinical JAK inhibitors, PF-00956980 uniquely induces depletion of JAK2/3 protein levels in human PBMCs, a mechanism not observed with tofacitinib or other class members [2]. Consequently, interchangeability invalidates the specific pharmacological model and complicates data reproducibility, making informed procurement based on quantitative evidence essential.

PF-00956980 Quantitative Differentiation Evidence for Scientific Selection


Unique JAK2/3 Protein Downregulation vs. Tofacitinib

Unlike the clinical JAK inhibitor tofacitinib, PF-00956980 uniquely induces a dose- and time-dependent reduction of JAK2 and JAK3 protein levels in human PBMCs, without affecting JAK1 protein [1]. This effect is not a general class property of JAK inhibitors [1].

JAK-STAT signaling PBMC protein degradation inflammation

JAK1 Enzyme Activity vs. Tofacitinib

PF-00956980 exhibits a ~146-fold lower potency for JAK1 inhibition compared to tofacitinib, a key clinical comparator, as quantified in cell-free enzyme assays [1].

JAK1 enzyme inhibition IC50 biochemical assay

JAK2 Enzyme Activity vs. Ruxolitinib

PF-00956980 demonstrates a >8,000-fold lower potency for JAK2 inhibition compared to the potent clinical inhibitor ruxolitinib, as quantified in cell-free enzyme assays [1].

JAK2 enzyme inhibition IC50 biochemical assay

In Vivo Exposure and Clearance in Rat

PF-00956980 exhibits high in vivo clearance and low oral bioavailability in the rat, demonstrating its primary utility as an in vitro probe or for acute, parenteral in vivo studies .

pharmacokinetics rat clearance oral bioavailability

Reversal of IL-4-Induced Cytoprotection in CLL Cells

PF-00956980 has been shown to specifically reverse the cytoprotective action of IL-4 on chronic lymphocytic leukemia (CLL) cells . This context-dependent activity distinguishes it from broader JAK inhibitors and supports its use in specific hematological malignancy research.

CLL IL-4 chemoresistance apoptosis

Evidence-Based Application Scenarios for PF-00956980 in Research


Investigating JAK2/3 Protein Turnover and Degradation

This application is directly supported by the evidence that PF-00956980 uniquely induces the depletion of JAK2 and JAK3 proteins in human PBMCs, a mechanism not seen with tofacitinib [1]. This makes PF-00956980 the ideal tool compound for studies aimed at understanding post-translational regulation of JAK kinases, particularly in inflammatory or oncological contexts where protein half-life is a critical factor.

In Vitro Modeling of JAK-Sparing Inflammatory Pathways

PF-00956980's weak potency for JAK1 (IC50 2.2 μM) and JAK2 (IC50 23.1 μM) relative to clinical compounds like tofacitinib (JAK1 IC50 15.1 nM) and ruxolitinib (JAK2 IC50 2.8 nM) allows researchers to selectively inhibit JAK3-mediated signaling while largely sparing JAK1/2-dependent pathways at appropriate concentrations [2][3]. This is useful for dissecting cytokine-specific signal transduction in complex inflammatory models.

Acute In Vivo Studies in Rodent Inflammation Models

Despite its high clearance (Cl = 48 mL/min/kg in rat) and low oral bioavailability (<5%), PF-00956980 can be effectively used in acute in vivo pharmacodynamic studies where administration is via intraperitoneal or intravenous routes . Its dose-dependent inhibition of the DTH response in mice (EC50 of 5 mg/kg) demonstrates its utility in short-term proof-of-concept studies for JAK3-dependent inflammation .

Research into IL-4-Driven Drug Resistance in CLL

PF-00956980 has been shown to reverse the cytoprotective action of IL-4 on CLL cells . This specific functional activity makes it a valuable procurement choice for laboratories studying how the bone marrow or lymph node microenvironment, through cytokines like IL-4, contributes to resistance against standard chemotherapeutics in B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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